4-methoxy-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
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Overview
Description
4-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound that features a methoxy group, a tetrazole ring, and a substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Methoxy-N-(tert-pentyl)aniline
- 2-Methoxy-4-(3-pyridinyloxy)aniline methanesulfonate
Uniqueness
4-METHOXY-N-{2-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-[1-(3-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C18H21N5O/c1-13-6-5-7-15(12-13)23-17(20-21-22-23)18(2,3)19-14-8-10-16(24-4)11-9-14/h5-12,19H,1-4H3 |
InChI Key |
ZKCBGDBKDCXABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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